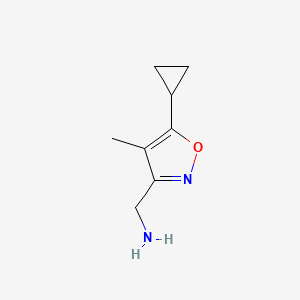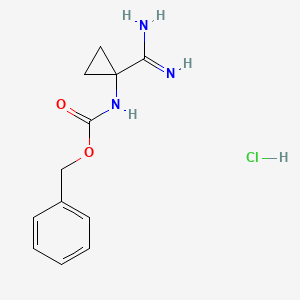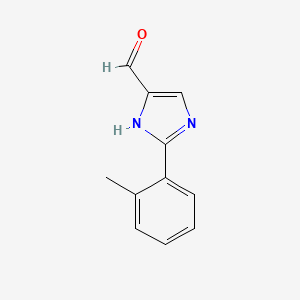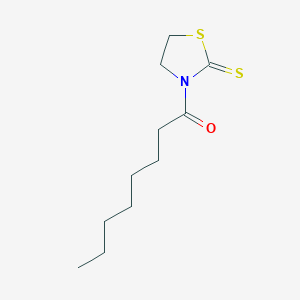
2-Thiazolidinethione, 3-(1-oxooctyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Thiazolidinethione, 3-(1-oxooctyl)- is a heterocyclic compound that belongs to the thiazolidinethione family. This compound is characterized by a thiazolidine ring fused with a thione group and an oxooctyl substituent at the third position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolidinethione, 3-(1-oxooctyl)- typically involves the reaction of thiazolidinethione with an appropriate octyl halide under basic conditions. For instance, the reaction can be carried out in ethanol using sodium hydroxide as a base. The reaction proceeds smoothly under mild conditions and does not require protection from air .
Industrial Production Methods
While specific industrial production methods for 2-Thiazolidinethione, 3-(1-oxooctyl)- are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction and the availability of starting materials make it feasible for industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Thiazolidinethione, 3-(1-oxooctyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the thione group.
Oxidation and Reduction: It can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or thioethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases like sodium hydroxide.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
N-alkylated and S-alkylated Derivatives: These are formed through substitution reactions.
Sulfoxides and Sulfones: These are products of oxidation reactions.
Thiols and Thioethers: These result from reduction reactions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: It has shown promise as a xanthine oxidase inhibitor, which is relevant for the treatment of hyperuricemia and gout.
Biological Studies: The compound’s derivatives have been evaluated for their enzyme inhibitory activities, making them potential candidates for drug development.
Industrial Applications: Its chemical stability and reactivity make it suitable for use in the synthesis of other heterocyclic compounds and as an intermediate in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-Thiazolidinethione, 3-(1-oxooctyl)- involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the enzyme’s active site, preventing the conversion of hypoxanthine to xanthine and subsequently to uric acid. This inhibition is facilitated by hydrogen bonding and hydrophobic interactions between the compound and amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolidine-2-thione: A parent compound with similar structural features but lacking the oxooctyl substituent.
Thiazolidine-4-thione: Another derivative with the thione group at a different position.
Thiazolidine-2,4-dione: A related compound with a dione functionality instead of a thione.
Uniqueness
2-Thiazolidinethione, 3-(1-oxooctyl)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the oxooctyl group enhances its lipophilicity and potentially its bioavailability, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
108377-41-9 |
|---|---|
Molekularformel |
C11H19NOS2 |
Molekulargewicht |
245.4 g/mol |
IUPAC-Name |
1-(2-sulfanylidene-1,3-thiazolidin-3-yl)octan-1-one |
InChI |
InChI=1S/C11H19NOS2/c1-2-3-4-5-6-7-10(13)12-8-9-15-11(12)14/h2-9H2,1H3 |
InChI-Schlüssel |
VCUPNWSUHSOTIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)N1CCSC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


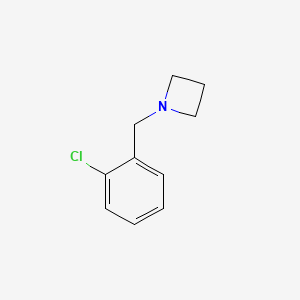
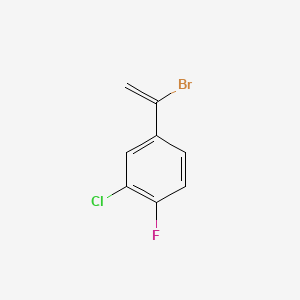
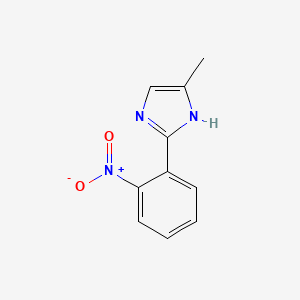
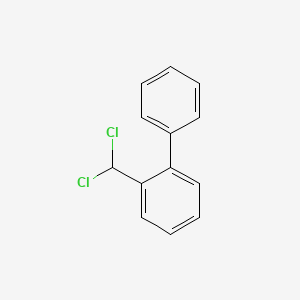
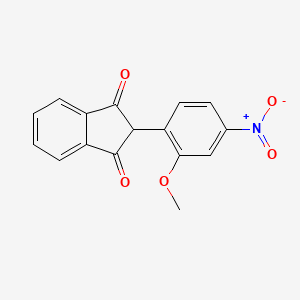
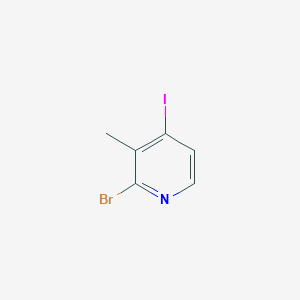
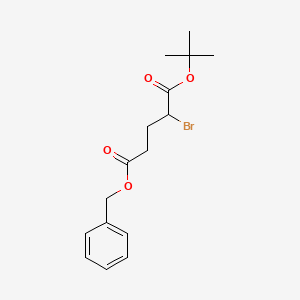
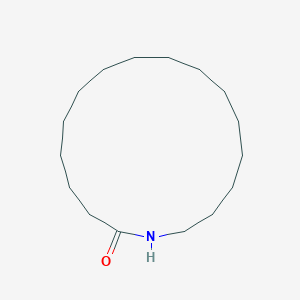
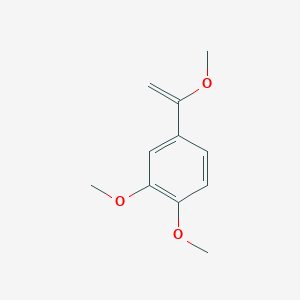
![2-[(1-Methyl-1H-pyrazol-4-yl)methoxy]ethanamine](/img/structure/B13685039.png)
![3-[4-(Trifluoromethyl)phenyl]pyrazin-2(1H)-one](/img/structure/B13685049.png)
